molecular formula C19H18N2O3S B12140075 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12140075
M. Wt: 354.4 g/mol
InChI Key: LNDXKFSFYIHCAW-BOPFTXTBSA-N
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Description

(5Z)-5-(2,5-Dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a benzylidene moiety at the C5 position and a substituted phenylamino group at the C2 position of the thiazole core. This compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs, which are synthesized via condensation reactions between substituted 2-thioxothiazolidin-4-ones and benzaldehydes under reflux conditions with acetic acid and sodium acetate .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-6-4-5-7-15(12)20-19-21-18(22)17(25-19)11-13-10-14(23-2)8-9-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11-

InChI Key

LNDXKFSFYIHCAW-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylamine in the presence of a thiazolone precursor. The reaction is often carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their diverse biological activities. The specific compound under discussion has been investigated for:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial and fungal strains. For example, thiazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.
  • Antitumor Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins. This action is often mediated by the activation of caspases, leading to mitochondrial dysfunction and cell death.
  • Anti-inflammatory Effects : Some studies have suggested that thiazole compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in treating inflammatory diseases.

Antimicrobial Activity Study

A study conducted on various thiazole derivatives demonstrated their antimicrobial efficacy against a range of bacterial strains. The minimum inhibitory concentrations (MIC) for related compounds were measured as follows:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results indicate that modifications to the thiazole structure can enhance antimicrobial properties significantly.

Antitumor Mechanism Investigation

In another study focusing on the antitumor effects of thiazole derivatives, it was observed that these compounds could induce cell cycle arrest at the S phase in various cancer cell lines. The mechanism involved:

  • Up-regulation of pro-apoptotic proteins.
  • Down-regulation of anti-apoptotic proteins.
  • Activation of caspase pathways leading to apoptosis.

This research highlights the potential application of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one in cancer therapy.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene or phenylamino moieties correlate with higher yields (e.g., 94% for 6j) compared to unsubstituted analogs (65% for 6f) . Methanol as a solvent and potassium carbonate as a base optimize coupling reactions .
  • Electronic Properties : The 2,5-dimethoxy group in the target compound likely enhances electron density, contrasting with electron-deficient analogs like 6j (2-chloro, 4-nitro), which may improve solubility or receptor binding .

Key Observations :

  • Antitubercular Activity : Chloro and nitro substituents (e.g., 6j) enhance activity against Mycobacterium tuberculosis, likely due to improved membrane penetration or target inhibition .
  • Anticancer Potential: Ethoxy-methoxy and thiophene analogs exhibit notable cytotoxicity, suggesting that bulky or heterocyclic substituents may enhance anticancer effects .

Biological Activity

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate aldehydes with thiosemicarbazones or other sulfur-containing compounds. The specific synthesis pathway for (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one may follow similar methodologies as reported for other thiazole derivatives. The structural characteristics of this compound suggest that modifications in the benzylidene and amino substitutions could influence its biological activity.

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Research indicates that several thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study found that certain thiazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound 4c from a related study demonstrated an IC50 of 2.57 ± 0.16 µM against MCF-7 cells, suggesting that modifications in the thiazole framework can enhance anticancer potency .

CompoundCell LineIC50 (µM)Reference
4cMCF-72.57 ± 0.16
4aHepG27.26 ± 0.44

Enzyme Inhibition

The compound's structure suggests potential activity as an inhibitor of enzymes such as tyrosinase and 11β-hydroxysteroid dehydrogenase (11β-HSD). Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and certain types of skin cancer. Studies have shown that modifications on the phenyl ring can drastically affect tyrosinase inhibitory activity; for example, derivatives with hydroxyl groups exhibit enhanced inhibition compared to their methoxy counterparts .

In terms of 11β-HSD inhibition, compounds similar to (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one have demonstrated promising results with IC50 values indicating strong inhibitory effects at low concentrations .

Case Studies

Recent studies have highlighted the biological activities of thiazole derivatives:

  • Anticancer Study : A series of novel thiazole derivatives were synthesized and tested against various cancer cell lines. The most active compound exhibited an IC50 value comparable to standard chemotherapeutics .
  • Enzyme Inhibition Study : Another study focused on the inhibition of 11β-HSD1 by thiazole derivatives, revealing that certain compounds had IC50 values lower than those of established inhibitors like carbenoxolone .

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one?

The compound is typically synthesized via a Knoevenagel condensation reaction. A primary method involves refluxing a thiazolone precursor (e.g., 2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one) with 2,5-dimethoxybenzaldehyde in 1,4-dioxane or acetic acid, using piperidine as a catalyst. The reaction is monitored by TLC, followed by acidification to precipitate the product, which is recrystallized for purification .

Example Protocol :

StepReagents/ConditionsTimeYield
11,4-dioxane, piperidine (cat.), reflux5–7 h75–85%
2Acidified ice/water precipitation
3Recrystallization (1,4-dioxane)

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The (5Z)-configuration is determined using single-crystal X-ray diffraction (SC-XRD). For example, analogous compounds like (5E)-5-(4-methoxybenzylidene) derivatives were resolved via SC-XRD with SHELX software, showing bond angles and torsion angles consistent with the Z-isomer . Complementary techniques include NOESY NMR to assess spatial proximity of substituents .

Q. What in vitro assays are used to evaluate biological activity?

Cytotoxicity is commonly assessed using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2). Cells are cultured in RPMI-1640 medium with 5% FBS, exposed to the compound (0.1–100 µM), and viability is measured after 48–72 hours. Data is normalized to controls (e.g., DMSO vehicle) and validated with reference agents like CHS-828 .

Q. How are solubility and stability optimized for biological testing?

Solubility is enhanced using DMSO as a vehicle (≤0.5% final concentration). Stability is assessed via HPLC under physiological conditions (pH 7.4, 37°C). For analogs, lyophilization or storage at –20°C in inert atmospheres preserves integrity .

Q. What spectroscopic methods confirm structural purity?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiazolone carbonyl (δ 165–170 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 382.1 for C₁₉H₁₈N₂O₃S) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up?

Microwave-assisted synthesis reduces reaction times (30–50 minutes vs. 5–7 hours) and improves yields (92–96%). Catalysts like Amberlyst-15 or ionic liquids (e.g., [BMIM]BF₄) enhance selectivity for the Z-isomer .

Q. How are contradictions in cytotoxicity data across cell lines resolved?

Discrepancies may arise from cell-specific uptake or metabolic pathways. Mechanistic studies (e.g., ATPase inhibition assays, ROS generation) validate target engagement. For example, analogs with 3,5-dichlorophenyl groups show higher activity in liver cancer (HEPG-2) due to enhanced P450 metabolism .

Q. What computational methods predict SAR for thiazolone derivatives?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with targets like tubulin or topoisomerase II. Key parameters include binding affinity (ΔG ≤ –8 kcal/mol) and H-bonding with residues (e.g., ASP-454 in topoisomerase) .

Q. How is crystallographic refinement performed for polymorphic forms?

SHELXL refines SC-XRD data with high-resolution (<1.0 Å) parameters. For example, anisotropic displacement parameters (ADPs) and twin-law corrections resolve disorder in benzylidene substituents. R-factors ≤0.05 ensure reliability .

Q. What strategies mitigate off-target effects in vivo?

Prodrug approaches (e.g., esterification of methoxy groups) improve selectivity. Pharmacokinetic studies in rodents assess bioavailability (AUC0–24 ≥500 ng·h/mL) and tissue distribution. Co-administration with CYP inhibitors (e.g., ketoconazole) reduces hepatic clearance .

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